

Application Notes and Protocols for 5-Fluoro-2-hydroxypyrimidine

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Compound of Interest

Compound Name: **5-Fluoro-2-hydroxypyrimidine**

Cat. No.: **B044746**

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Abstract

5-Fluoro-2-hydroxypyrimidine (CAS 2022-78-8), also known as 5-Fluoro-2(1H)-pyrimidone, is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its strategic importance stems from its role as a precursor in the synthesis of fluorinated nucleoside analogs, a class of compounds with significant therapeutic potential as antiviral and antineoplastic agents. The presence of the fluorine atom at the C5 position enhances the metabolic stability and can modulate the biological activity of the resulting nucleosides, often by acting as a mechanism-based enzyme inhibitor.^{[1][2]} This guide provides a comprehensive overview of the physicochemical properties of **5-Fluoro-2-hydroxypyrimidine**, detailed protocols for its handling and key synthetic transformations, and the scientific rationale behind these experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in an experimental setting.

Compound Identity and Properties

The key physicochemical data for **5-Fluoro-2-hydroxypyrimidine** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	2022-78-8	[3] [4] [5]
Molecular Formula	C ₄ H ₃ FN ₂ O	[3] [4] [5]
Molecular Weight	114.08 g/mol	[3] [4] [5]
Appearance	Solid	[4]
Melting Point	170-174 °C	[4] [6]
Solubility	Soluble (359 g/L at 25 °C)	[7]
pKa	7.39 ± 0.10 (Predicted)	[7]
SMILES	Oc1ncc(F)cn1	[4]
InChI Key	HPABFFGQPLJKBP- UHFFFAOYSA-N	[4]

Safety, Handling, and Storage

Expert Insight: **5-Fluoro-2-hydroxypyrimidine** is a hazardous substance and requires careful handling to minimize risk. The protocols outlined in this document should only be performed by trained personnel in a controlled laboratory environment.

- Hazard Identification:
 - H302: Harmful if swallowed.[\[4\]](#)[\[7\]](#)
 - H315: Causes skin irritation.[\[4\]](#)[\[7\]](#)
 - H318: Causes serious eye damage.[\[4\]](#)[\[7\]](#)
 - H335: May cause respiratory irritation.[\[4\]](#)[\[7\]](#)
- Personal Protective Equipment (PPE):
 - Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[\[8\]](#)

- Eye Protection: Wear chemical safety goggles or a face shield.[4][8]
- Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). Inspect gloves prior to use.[4][8]
- Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.[8]
- Handling and Storage:
 - Do not breathe dust, mist, vapors, or spray.[8]
 - Wash hands and any exposed skin thoroughly after handling.[7]
 - Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
 - Store away from incompatible materials such as strong oxidizing agents and strong bases. [8]
- First Aid Measures:
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]
 - If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. [7][8]
 - If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
 - If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]

Core Applications: Rationale and Strategy

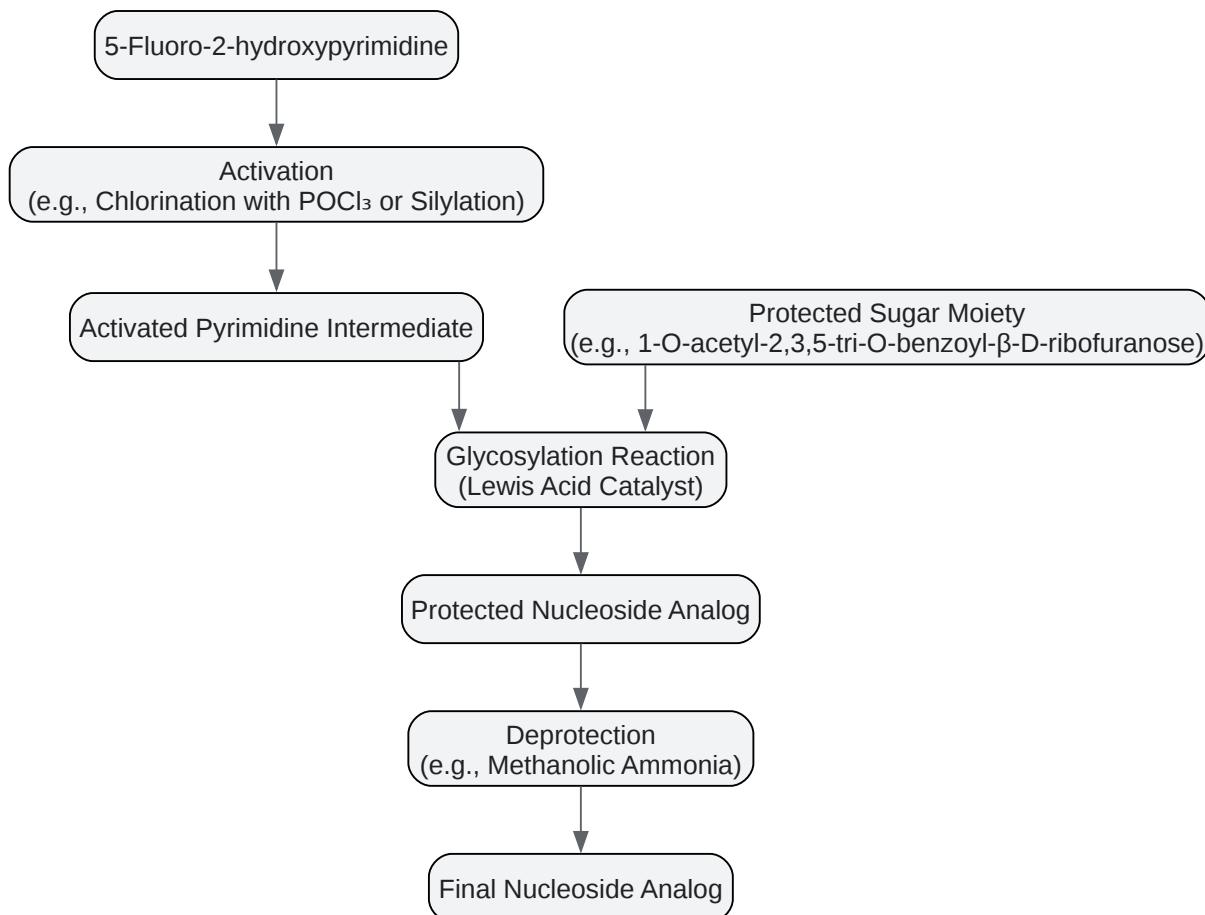
The utility of **5-Fluoro-2-hydroxypyrimidine** is primarily as a synthon for creating more complex, biologically active molecules. The fluorine substituent is not merely a placeholder; it is a critical design element.

Synthesis of Nucleoside Analogs

The development of fluorinated nucleoside analogs is a cornerstone of modern antiviral and anticancer chemotherapy.^[1] The introduction of fluorine can significantly alter the properties of a nucleoside by:

- Enhancing Metabolic Stability: The C-F bond is stronger than a C-H bond, making the molecule more resistant to enzymatic degradation.^[1]
- Modulating Acidity: The high electronegativity of fluorine can alter the pKa of nearby protons, affecting hydrogen bonding and recognition by enzymes.
- Blocking Metabolic Pathways: As a bioisostere of hydrogen, fluorine can fit into an enzyme's active site. However, its electronic properties can halt the catalytic cycle. A prime example is how 5-fluorouracil's metabolite, 5-fluoro-dUMP, inhibits thymidylate synthase, an essential enzyme for DNA synthesis.^[2]

The general workflow for converting **5-Fluoro-2-hydroxypyrimidine** into a nucleoside analog involves activation of the pyrimidine ring, followed by coupling with a protected sugar moiety.



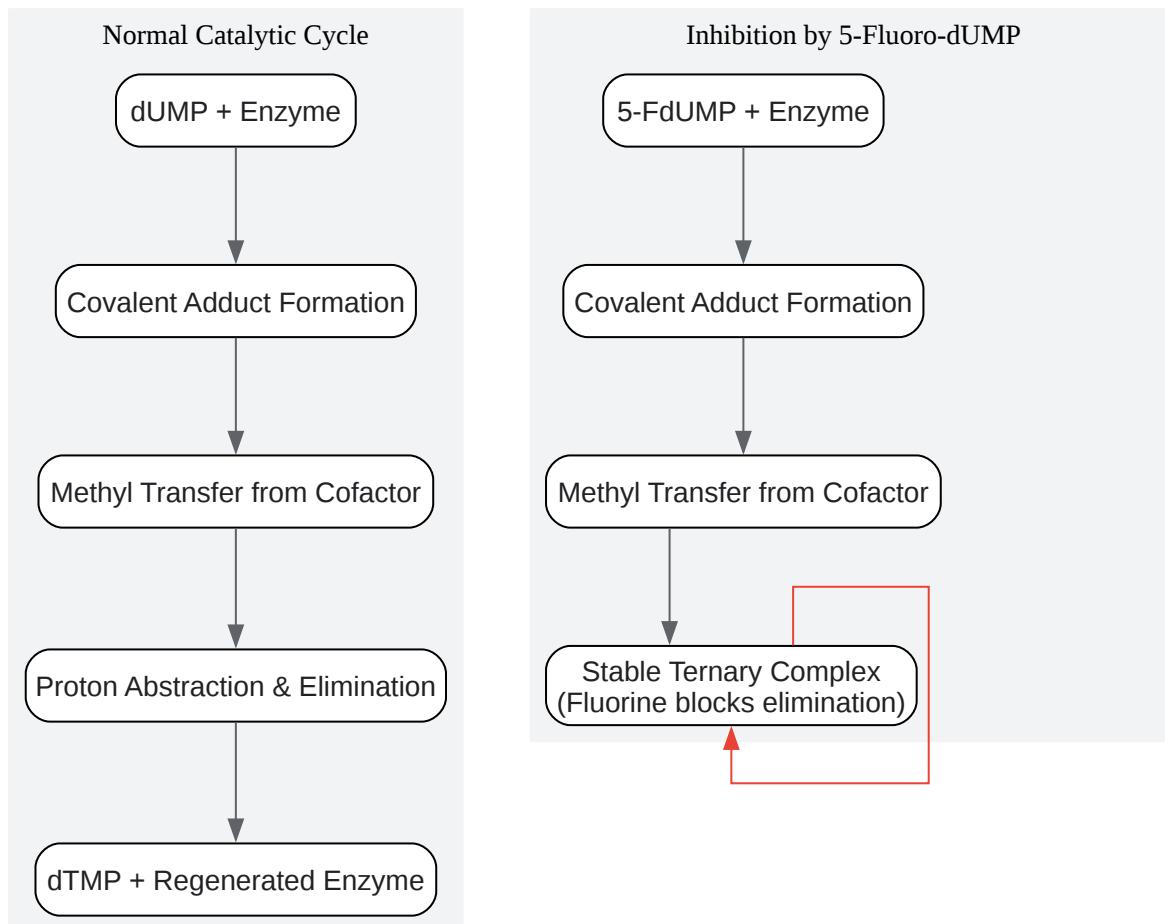
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Caption: General workflow for nucleoside analog synthesis.

Mechanism-Based Enzyme Inhibition

5-Fluoro-2-hydroxypyrimidine is a precursor to molecules designed as mechanism-based inhibitors. For its most famous relative, 5-Fluorouracil (5-FU), the active metabolite (5-FdUMP) forms a stable covalent ternary complex with the enzyme thymidylate synthase and its cofactor, N^5,N^{10} -methylenetetrahydrofolate.^[2] The fluorine atom at the C5 position prevents the

elimination step that would normally complete the catalytic cycle, effectively trapping and inactivating the enzyme. This mechanism is a powerful strategy in drug design.



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Caption: Simplified mechanism of thymidylate synthase inhibition.

Experimental Protocols

The following protocols provide step-by-step methodologies for key transformations of **5-Fluoro-2-hydroxypyrimidine**.

Protocol 1: Synthesis of 2-Chloro-5-fluoropyrimidine

Causality: The conversion of the hydroxyl group at the C2 position to a chloro group is a critical activation step. The chloride ion is an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack by amines, thiols, or other nucleophiles in subsequent reactions. Phosphorus oxychloride (POCl_3) is a standard and highly effective reagent for this transformation on pyrimidine and pyridine rings.^{[3][4]}

Materials:

- **5-Fluoro-2-hydroxypyrimidine**
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylaniline (optional, as a catalyst and HCl scavenger)
- Toluene or other high-boiling inert solvent
- Ice bath
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

- **Setup:** In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

- Reagents: To the flask, add **5-Fluoro-2-hydroxypyrimidine** (1.0 eq).
- Reaction: Slowly add phosphorus oxychloride (POCl_3 , 3.0-5.0 eq) to the flask at room temperature. If desired, a catalytic amount of N,N-dimethylaniline can be added.
- Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
- Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and will release HCl gas; ensure excellent ventilation.
- Extraction: Once the ice has melted, neutralize the aqueous solution by the slow addition of solid NaHCO_3 or saturated NaHCO_3 solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3x).
- Washing: Combine the organic extracts and wash with saturated NaHCO_3 solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product, 2-Chloro-5-fluoropyrimidine, can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Vorbrüggen Glycosylation for Nucleoside Synthesis

Causality: The Vorbrüggen glycosylation is a robust method for forming the C-N glycosidic bond. The protocol involves silylating the pyrimidine to increase its nucleophilicity and solubility in aprotic solvents. A protected sugar derivative, typically with an activating group like acetate at the anomeric (C1) position, is used to prevent unwanted side reactions. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), catalyzes the reaction by activating the sugar and facilitating the coupling.

Materials:

- **5-Fluoro-2-hydroxypyrimidine**
- Hexamethyldisilazane (HMDS)
- Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$)
- 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose (or other protected sugar)
- Anhydrous acetonitrile or 1,2-dichloroethane
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Methanol (MeOH)
- Ammonia (7N solution in MeOH)

Procedure:**Part A: Silylation of the Pyrimidine Base**

- **Setup:** In a flame-dried, three-neck flask under a nitrogen atmosphere, add **5-Fluoro-2-hydroxypyrimidine** (1.2 eq) and a catalytic amount of ammonium sulfate.
- **Silylation:** Add hexamethyldisilazane (HMDS, 3.0-4.0 eq) and heat the mixture to reflux until the solution becomes clear (indicating formation of the silylated pyrimidine).
- **Solvent Removal:** Remove the excess HMDS under vacuum. The resulting silylated intermediate is typically used directly without further purification.

Part B: Glycosylation and Deprotection

- Coupling Reaction: Dissolve the silylated pyrimidine and the protected sugar (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
- Catalyst Addition: Slowly add TMSOTf (1.2-1.5 eq) to the reaction mixture.
- Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Stir for 4-12 hours, monitoring by TLC.
- Workup: Cool the reaction to room temperature and quench by pouring it into a cold, saturated NaHCO₃ solution. Extract with DCM (3x).
- Purification (Protected Nucleoside): Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography to obtain the protected nucleoside analog.
- Deprotection: Dissolve the purified protected nucleoside in methanol. Add a 7N solution of ammonia in methanol and stir at room temperature in a sealed vessel for 12-24 hours.
- Final Purification: Concentrate the reaction mixture under vacuum. Purify the final deprotected nucleoside analog by recrystallization or column chromatography.

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